molecular formula C10H11N3O2 B2980528 2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol CAS No. 1385694-38-1

2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol

Cat. No.: B2980528
CAS No.: 1385694-38-1
M. Wt: 205.217
InChI Key: QQXVJARQNALLBH-UHFFFAOYSA-N
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Description

IUPAC Name: 2-[(3-Methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol Molecular Formula: C₁₀H₁₁N₃O₂ Molecular Weight: 205.22 g/mol CAS Number: Available (see ) Synonyms: Phenol, 2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]-

This compound is a triazole-phenol derivative characterized by a 1,2,4-triazole ring substituted with a methyl group at position 3 and a methoxy-linked phenol group at position 3. Its structural features make it a candidate for diverse biological activities, including enzyme inhibition and antimicrobial properties, as inferred from analogs in the provided evidence .

Properties

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-7-11-10(13-12-7)6-15-9-5-3-2-4-8(9)14/h2-5,14H,6H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXVJARQNALLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)COC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol typically involves the reaction of 3-methyl-1H-1,2,4-triazole with a phenolic compound under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological macromolecules, influencing their activity. This compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Triazole Derivatives with Phenolic or Thiol Substituents

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Notes References
2-[(3-Mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol C₁₅H₁₂N₄OS 296.35 Thiol group at C3, imino-phenol linkage Not explicitly stated; structural analog
5-[(2-Methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol C₉H₁₁N₃OS 209.27 Thiol at C3, methylphenoxy group Potential antimicrobial/antifungal activity
4-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol C₁₂H₁₁N₅S₂ 289.38 Thiazole-thiol hybrid, methyl-triazole core Not explicitly stated; structural diversity
2-Methoxy-4-(3-(2-methylfuran-3-yl)-1H-1,2,4-triazol-5-yl)phenol C₁₄H₁₃N₃O₃ 271.27 Methoxy-phenol, furan-triazole hybrid Structural similarity; untested activity

Key Observations :

  • Hybrid structures (e.g., thiazole-triazole in ) introduce heterocyclic diversity, which could modulate target selectivity.
  • Methoxy-phenol derivatives (e.g., ) retain the phenolic hydroxyl group, critical for hydrogen bonding in enzyme interactions.

Triazole Derivatives with Alkyl/Aryl Side Chains

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Notes References
2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethanamine dihydrochloride hydrate C₅H₁₀N₄S·2HCl·H₂O 249.15 Thioether linkage, ethanamine side chain Reagent-grade; potential intermediate
2-(3-Methyl-1H-1,2,4-triazol-5-yl)acetonitrile C₅H₆N₄ 122.13 Nitrile group at C5, methyl-triazole core Synthetic intermediate; no reported bioactivity
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate C₉H₁₀KN₃O₂S₂ 303.43 Thiophene-thioacetate, potassium salt Actoprotective activity (6.32% > riboxin)

Key Observations :

  • Cationic salts (e.g., potassium in ) enhance solubility and bioavailability, directly impacting pharmacological efficacy.
  • Nitrile or acetonitrile substituents (e.g., ) are typically synthetic intermediates rather than bioactive agents.

Triazole Derivatives with Enzyme Inhibitory Activity

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity/Notes References
HTS10550 (2-[3-(2,3-dihydro-1-benzofuran-5-yl)-1H-1,2,4-triazol-5-yl]phenol) C₁₆H₁₃N₃O₂ 279.30 Benzofuran-triazole-phenol hybrid PonAAS2 enzyme inhibition
N'-Substituted-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide Variable Variable Thiophene-thioacetohydrazide derivatives Actoprotective activity; substituent-dependent effects

Key Observations :

  • HTS10550’s benzofuran-triazole-phenol structure demonstrates the importance of aromatic stacking in enzyme inhibition .
  • Substituents on acetohydrazide derivatives (e.g., 4-chlorobenzylidene in ) significantly influence actoprotective efficacy, with bulky groups reducing activity.

Biological Activity

The compound 2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol is a derivative of triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H12N4O2
  • IUPAC Name : 2-(3-methyl-1H-1,2,4-triazol-5-yl) methoxy phenol

This compound features a methoxy group and a triazole ring which are critical for its biological activity.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study evaluated various 1,2,4-triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound demonstrated potent inhibitory effects against multiple bacterial strains. The presence of the triazole ring enhances the interaction with microbial enzymes, leading to effective inhibition of bacterial growth .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been extensively studied. In vitro assays using peripheral blood mononuclear cells (PBMCs) demonstrated that certain derivatives significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds structurally related to this compound showed a reduction in TNF-α production by approximately 44–60% at optimal concentrations .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. For instance, derivatives similar to this compound were found to exhibit antiproliferative effects in human cancer cell lines by modulating signaling pathways associated with cell survival and death .

Anthelmintic Activity

In addition to antimicrobial and anti-inflammatory properties, triazole derivatives have shown promise in treating parasitic infections. Research highlighted the effectiveness of certain triazoles against nematodes. The structure of this compound may enhance its efficacy against parasitic infections due to its ability to disrupt the metabolic processes of parasites .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes crucial for microbial survival.
  • Cytokine Modulation : By affecting cytokine release in immune cells, these compounds can modulate inflammatory responses.
  • Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with a triazole derivative resulted in significant improvement compared to standard antibiotic therapy.
  • Case Study on Anti-inflammatory Response : Patients with chronic inflammatory conditions treated with triazole derivatives reported reduced symptoms and lower levels of inflammatory markers.

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